molecular formula C17H21FN4O3 B7177011 N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B7177011
M. Wt: 348.4 g/mol
InChI Key: ZPXHYDBVXHGROA-UHFFFAOYSA-N
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Description

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a carboxamide group linked to a 2,5-dioxopyrrolidinyl moiety.

Properties

IUPAC Name

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3/c18-13-3-1-2-4-14(13)20-9-11-21(12-10-20)17(25)19-7-8-22-15(23)5-6-16(22)24/h1-4H,5-12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXHYDBVXHGROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the 2,5-dioxopyrrolidin-1-yl moiety: This can be achieved through the reaction of succinic anhydride with ammonia or an amine to form the corresponding imide.

    Attachment of the ethyl linker: The imide is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.

    Formation of the piperazine ring: The ethylated imide is then reacted with 4-(2-fluorophenyl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the imide and piperazine rings.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another compound with a similar imide moiety but different substituents.

    2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides: Compounds with similar core structures but varying alkyl groups.

Uniqueness

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide is unique due to its specific combination of a fluorophenyl group and a piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

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